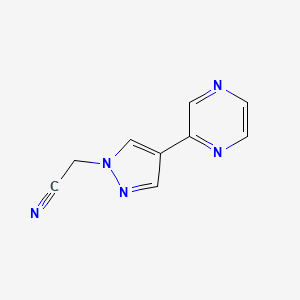

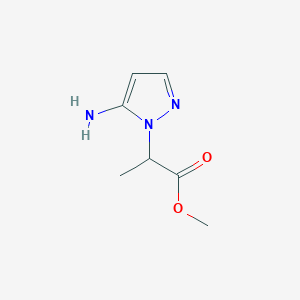

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Overview

Description

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (EFPA) is an organic compound belonging to the class of pyrazoles. It is a colorless, volatile liquid with a pungent odor. EFPA is a useful synthetic intermediate used in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the development of new materials such as polymers and nanomaterials. EFPA has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

- A study described the design, synthesis, and characterization of new pyrazole derivatives via the Vilsmeier–Haack reaction approach. These compounds displayed a broad spectrum of antimicrobial activities against bacteria and fungi, along with moderate to good antioxidant activities. The antibacterial results were supported by in silico molecular docking studies, suggesting these compounds as effective inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthetic Methodologies

- Research into the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines showcased the efficiency of using ethyl acetoacetate and hydrazine hydrate, among others, to obtain these products, suggesting innovative approaches in synthetic organic chemistry (Al-Matar et al., 2010).

Anticancer Activity

- Novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been synthesized, showing promising anticancer activity against human cancer cell lines. This highlights the potential of these compounds in developing new therapeutic agents for cancer treatment (Nagender et al., 2016).

Catalysis and Polymerization

- Pyrazolylethyl-amine zinc(II) carboxylate complexes were investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the utility of these complexes in polymer chemistry, contributing to the development of sustainable polymer synthesis methods (Matiwane et al., 2020).

properties

IUPAC Name |

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSYPJOVHLGLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.